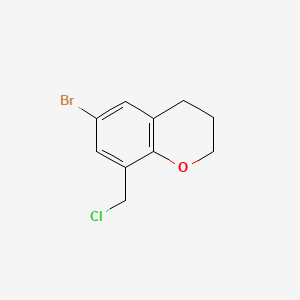
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
The synthesis of 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran typically involves several steps. One common method includes the bromination of a precursor compound followed by chloromethylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the benzopyran ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran can be compared with other similar compounds, such as:
- 6-bromo-8-chloromethyl-4-oxo-4H-chromene-3-carbaldehyde
- 6-bromo-8-chloroquinoline
These compounds share structural similarities but may differ in their chemical properties and biological activities
Propiedades
Fórmula molecular |
C10H10BrClO |
|---|---|
Peso molecular |
261.54 g/mol |
Nombre IUPAC |
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H10BrClO/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-5H,1-3,6H2 |
Clave InChI |
OECJVARTDUBPEN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC(=C2)Br)CCl)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)

![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)



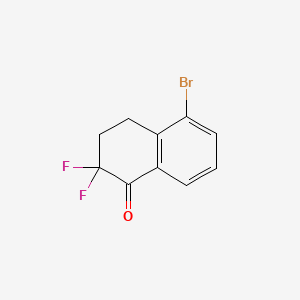
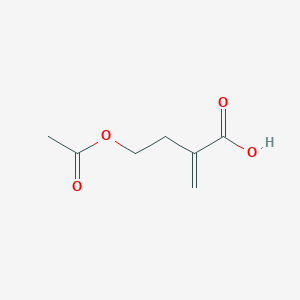

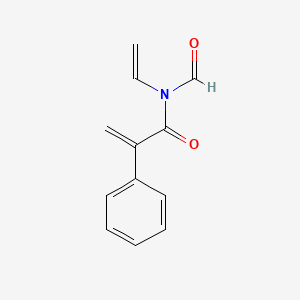
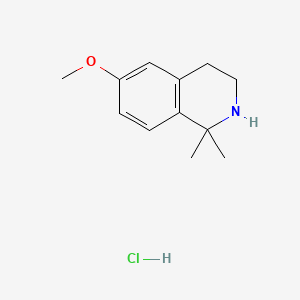
![2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456971.png)
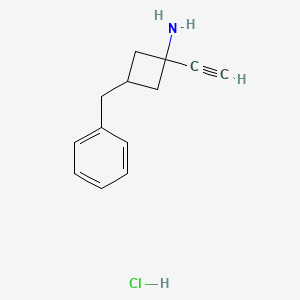
![Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13456977.png)
